molecular formula C9H10ClNO2 B1419257 Indoline-5-carboxylic acid hydrochloride CAS No. 1171876-52-0

Indoline-5-carboxylic acid hydrochloride

Cat. No. B1419257
CAS RN: 1171876-52-0
M. Wt: 199.63 g/mol
InChI Key: WTBSYTMVLQRZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoline-5-carboxylic acid is a significant heterocyclic system in natural products and drugs . It is an indole derivative and is considered to have aromatic and weakly basic properties . The indoline structure exists in a large number of natural products, and drugs containing indoline have been formally studied in recent years .


Synthesis Analysis

Indoline-5-carboxylic acid can be prepared by various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gives the corresponding tricyclic indole . Another method involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform to obtain indole-2-acyl chloride .


Molecular Structure Analysis

The molecular structure of Indoline-5-carboxylic acid consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .


Chemical Reactions Analysis

Indoline-5-carboxylic acid can undergo various chemical reactions. For example, an unactivated double bond acts as the radical acceptor; N-allylaniline underwent a cyanoisopropylation/cyclization cascade .


Physical And Chemical Properties Analysis

Indoline-5-carboxylic acid has a molecular weight of 163.18 . It is a solid at room temperature .

Safety and Hazards

Indoline-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBSYTMVLQRZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-5-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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